N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound featuring a furan ring and a benzofuran moiety
Mechanism of Action
Target of Action
It is known that furan derivatives have a broad spectrum of biological activities . They can interact with multiple receptors, which makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Furan derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that result in these therapeutic effects.
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The compound’s interaction with its targets likely affects these pathways, leading to downstream effects that contribute to its therapeutic properties.
Pharmacokinetics
The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Given the diverse biological activities of furan derivatives , it can be inferred that the compound’s action results in a range of molecular and cellular effects that contribute to its therapeutic properties.
Action Environment
It is known that the stability and reactivity of furan derivatives can be influenced by factors such as temperature and ph . These factors could potentially influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide controlled heating, leading to efficient synthesis under mild conditions . This method is advantageous for scaling up the production process while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of polysubstituted furans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and polysubstituted furans .
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and benzofuran derivatives, such as:
Furan-2-carboxamide: A simpler analog with similar reactivity but lacking the benzofuran moiety.
7-methoxybenzofuran-2-carboxamide: A compound with similar structural features but without the hydroxyethyl group.
Uniqueness
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the presence of both furan and benzofuran rings, along with the hydroxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-20-13-4-2-3-10-7-14(22-15(10)13)16(19)17-8-12(18)11-5-6-21-9-11/h2-7,9,12,18H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQFIDFPPHQEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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